molecular formula C16H17BrO2 B12066200 1-(4-Bromobutoxy)-2-phenoxybenzene CAS No. 62232-85-3

1-(4-Bromobutoxy)-2-phenoxybenzene

Cat. No.: B12066200
CAS No.: 62232-85-3
M. Wt: 321.21 g/mol
InChI Key: WMTVSOMOEVNBFR-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-2-phenoxybenzene is an organic compound with the molecular formula C16H15BrO2. It is a derivative of benzene, where a bromobutoxy group and a phenoxy group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromobutoxy)-2-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chlorobutane with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobutoxy)-2-phenoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

    Reduction: Reduction reactions can convert the bromobutoxy group to a butoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives.

    Oxidation: Phenolic or quinone derivatives.

    Reduction: Butoxy derivatives.

Scientific Research Applications

1-(4-Bromobutoxy)-2-phenoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromobutoxy)-2-phenoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The bromobutoxy group can undergo metabolic transformations, influencing the compound’s activity and toxicity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-phenoxybutane: Similar structure but lacks the additional phenoxy group.

    4-Bromobutyl phenyl ether: Another related compound with similar reactivity.

    Phenoxybutyl bromide: Shares the bromobutoxy group but differs in the overall structure.

Uniqueness

1-(4-Bromobutoxy)-2-phenoxybenzene is unique due to the presence of both bromobutoxy and phenoxy groups, which confer distinct chemical and physical properties. This dual functionality allows for diverse reactivity and applications in various fields.

Properties

CAS No.

62232-85-3

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

1-(4-bromobutoxy)-2-phenoxybenzene

InChI

InChI=1S/C16H17BrO2/c17-12-6-7-13-18-15-10-4-5-11-16(15)19-14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2

InChI Key

WMTVSOMOEVNBFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2OCCCCBr

Origin of Product

United States

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